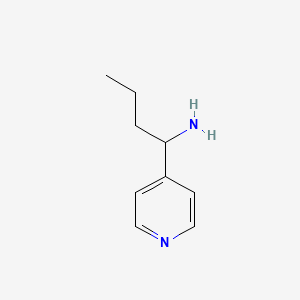

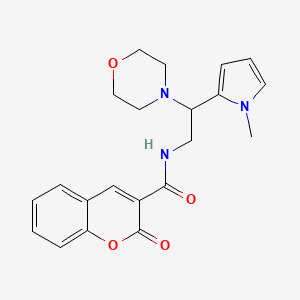

![molecular formula C13H12FN5 B2433753 N-[(2-fluorophényl)méthyl]-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 606136-00-9](/img/structure/B2433753.png)

N-[(2-fluorophényl)méthyl]-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been used in various areas of drug design due to its structural versatility . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of TP compounds often involves the use of copper-catalyzed 1,3 dipolar cycloaddition reactions . A microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases . Conventional reactions of the TP ligand with metallic (II) salts lead to novel multidimensional complexes .Applications De Recherche Scientifique

Synthèse de chimie organique

Ce composé fait partie de la famille des 1,2,4-triazolo[1,5-a]pyridines . Une méthode sans catalyseur, sans additif et écologique de synthèse des 1,2,4-triazolo[1,5-a]pyridines sous irradiation micro-ondes a été mise au point . Cette réaction en tandem implique l'utilisation d'énaminonitriles et de benzohydrazides, un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile et une condensation subséquente pour produire le composé cible en un temps de réaction court .

Chimie médicinale

Les 1,2,4-triazolo[1,5-a]pyridines, avec un atome d'azote ponté, se retrouvent généralement dans les composés médicinaux et biologiquement actifs . Elles présentent de nombreuses activités, notamment celle d'agir comme des agonistes inverses de RORγt , PHD-1 , JAK1 , et JAK2 inhibiteurs .

Traitement des troubles cardiovasculaires

Ces composés sont utilisés dans le traitement des troubles cardiovasculaires .

Traitement du diabète de type 2

Ils sont également utilisés dans le traitement du diabète de type 2 .

Traitement des troubles hyperprolifératifs

Ces composés se sont avérés efficaces dans le traitement des troubles hyperprolifératifs .

Activité antibactérienne

Une série de nouveaux dérivés de triazolo[4,3-a]pyrazine ont été synthétisés et leurs structures ont été caractérisées à l'aide de diverses techniques . Tous les composés synthétisés ont été évalués pour leur activité antibactérienne in vitro par la méthode de dilution en micro-cuvette . Parmi tous les composés testés, certains ont montré des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus Gram-positives et d'Escherichia coli Gram-négatives .

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]-triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that enzyme inhibitors like this compound typically work by binding to their target enzymes and preventing them from catalyzing their respective reactions .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may interfere with the biochemical pathways associated with its target enzymes .

Result of Action

As an enzyme inhibitor, it can be inferred that it may alter the normal functioning of its target enzymes, leading to changes at the molecular and cellular levels .

Orientations Futures

The TP scaffold has found numerous applications in medicinal chemistry . Its potential for further exploration is promising, especially in the development of anticancer therapeutics . The synthetic utility of the devised protocol for TP compounds highlights their potential as candidates for further therapeutic exploration .

Analyse Biochimique

Biochemical Properties

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The nature of these interactions often involves binding to the active sites of the enzymes, thereby blocking their activity and leading to downstream effects on metabolic pathways.

Cellular Effects

The effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted upon treatment with this compound, indicating its potential role in regulating transcriptional activity.

Molecular Mechanism

At the molecular level, N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.

Metabolic Pathways

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism. These interactions highlight the compound’s potential in modulating metabolic processes.

Transport and Distribution

The transport and distribution of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects in a targeted manner.

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJBRIUYFBUFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

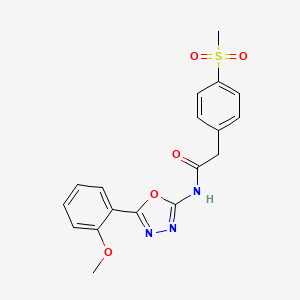

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2433673.png)

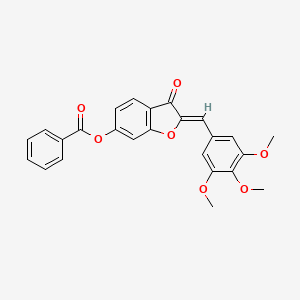

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)

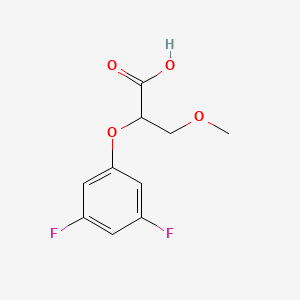

![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)

![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)

![2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2433688.png)

![N'-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2433690.png)